molecular formula C16H24N2O2 B3215568 tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate CAS No. 1163286-35-8

tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate

Cat. No.: B3215568
CAS No.: 1163286-35-8
M. Wt: 276.37 g/mol
InChI Key: BPFDKUCSVLPAQY-ZIAGYGMSSA-N
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Description

tert-Butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, an amino group at the C3 position, and a phenyl substituent at the C4 position. This compound is a key intermediate in pharmaceutical synthesis, particularly for molecules targeting neurological and oncological pathways. Its stereochemistry ((3S,4R)) and substituent arrangement influence its physicochemical properties, biological activity, and synthetic utility.

Properties

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-13(14(17)11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFDKUCSVLPAQY-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.

    Attachment of the Phenyl Group: The phenyl group can be introduced through substitution reactions, such as nucleophilic aromatic substitution.

    Addition of the Tert-Butyl Group: The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application and the nature of the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparison Criteria

  • Substituent Effects : Electronic and steric properties of functional groups.
  • Stereochemistry : Impact of chiral centers on biological interactions.
  • Ring Structure : Piperidine (6-membered) vs. pyrrolidine (5-membered) rings.
  • Physical Properties : Molecular weight, solubility, spectral data (e.g., ESI-MS).
  • Synthetic Accessibility : Reaction yields and procedural efficiency.

Comparative Analysis

2.1. Substituent Variations on the Piperidine Ring
Compound Name (Structure) Substituents Molecular Weight (g/mol) Yield (%) Notable Properties
tert-Butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate (Target) Phenyl (C4), amino (C3) ~274 (estimated) N/A High lipophilicity; chiral centers enhance selectivity
tert-Butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate (10a) 3,4-Difluorophenyl (C4) 313 ([M+H]⁺) 80 Electron-withdrawing F groups increase polarity; higher molecular weight
tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate Fluoro (C3), amino (C4) 218.27 N/A Compact substituent; lower molecular weight enhances solubility
tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate 4-Bromobenzyloxy (C4) 370.28 N/A Bulky bromine substituent increases lipophilicity and steric hindrance
2.2. Stereochemical Variations
Compound Name (Structure) Configuration Molecular Weight (g/mol) Notable Properties
This compound (Target) (3S,4R) ~274 Optimal spatial arrangement for receptor binding in drug candidates
tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (3R,4S) 218.27 Altered stereochemistry reduces biological activity compared to (3S,4R) isomers
tert-Butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate (BP 1577) (3S,4S) ~193 Pyrrolidine ring increases ring strain; reduced conformational flexibility
2.3. Ring Structure Comparison
Compound Name (Structure) Ring Type Molecular Weight (g/mol) Notable Properties
This compound (Target) Piperidine ~274 Six-membered ring offers conformational stability and diverse substituent positions
tert-Butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate (BP 1577) Pyrrolidine ~193 Five-membered ring introduces strain; faster metabolic degradation

Research Findings and Implications

Substituent Impact: The phenyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration, while fluorine substituents (e.g., in 10a) improve metabolic stability .

Stereochemical Sensitivity :

  • The (3S,4R) configuration optimizes hydrogen-bonding interactions in enzyme inhibition, as seen in kinase-targeting drug candidates .
  • Inversion of stereochemistry (e.g., 3R,4S) diminishes binding affinity by >50% in comparative assays .

Synthetic Considerations :

  • Yields for fluorinated analogs (75–80%) suggest efficient synthetic routes, while brominated derivatives require specialized conditions (e.g., palladium catalysis) .

Table 1: Substituent Effects on Physicochemical Properties

Substituent Type Example Compound LogP (Estimated) Solubility (mg/mL)
Phenyl Target compound 3.2 0.5 (DMSO)
3,4-Difluorophenyl 10a 2.8 1.2 (DMSO)
4-Bromobenzyloxy compound 4.1 0.1 (DMSO)

Biological Activity

Overview

Tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. It is characterized by a tert-butyl group, an amino group, and a phenyl group attached to a piperidine ring. The stereochemistry of this compound is specified as (3S,4R), which plays a crucial role in its biological activity and pharmacological properties.

  • Molecular Formula : C16H24N2O2
  • CAS Number : 1163286-35-8
  • Molecular Weight : 280.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may function as an inhibitor or activator, modulating various biological pathways. The presence of the phenyl group enhances its binding affinity through π-π interactions, while the piperidine structure provides stability necessary for receptor interactions .

Biological Activity and Applications

Research has indicated several potential biological activities associated with this compound:

  • Receptor Binding Studies : Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter systems .
  • Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit anticancer properties. For example, related compounds have shown cytotoxic effects on specific cancer cell lines, indicating that this compound may also possess similar properties .
  • Neuropharmacology : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. It may influence pathways related to GABAergic signaling and cholinergic activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared to other piperidine derivatives:

Compound NameStructure CharacteristicsBiological Activity
tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylateContains fluorine instead of phenylPotentially different receptor affinities
tert-butyl (3S,4R)-3-amino-4-methylpiperidine-1-carboxylateContains methyl groupVaries in neuropharmacological effects

The presence of different substituents such as fluorine or methyl groups can significantly alter the biological activity and mechanism of action of these compounds.

Case Studies

Several studies have explored the biological implications of piperidine derivatives:

  • Anticancer Research : A study demonstrated that certain piperidine derivatives showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that structural modifications can lead to improved therapeutic efficacy .
  • Neurotransmitter Interaction Studies : Research indicates that piperidine compounds can modulate cholinergic signaling pathways, which are crucial for cognitive function and memory retention. This opens avenues for developing treatments for neurodegenerative diseases .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H NMR identifies substituent environments (e.g., phenyl group protons at δ 7.2–7.4 ppm; Boc methyl groups at δ 1.4 ppm) .
  • X-ray Crystallography : Resolves absolute configuration and confirms diastereomeric purity (critical for resolving literature gaps in enantiomer assignments) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI+ m/z 277.36 for [M+H]+^+) .
  • Polarimetry : Measures optical rotation to verify enantiopurity .

How can kinetic resolution using lipases be optimized to achieve high enantiomeric excess?

Advanced Research Question
Factors Influencing Enzyme Selectivity :

  • Solvent Choice : Non-polar solvents (e.g., methyl tert-butyl ether) enhance enantioselectivity by stabilizing enzyme-substrate interactions .
  • Temperature : Elevated temperatures (e.g., 50°C) improve reaction rates but may reduce enzyme stability.
  • Substrate Modification : Introducing bulky groups near the chiral center increases steric hindrance, favoring selective acetylation .
    Optimization Table :
EnzymeSolventTemp (°C)E ValueYield (%)ee (%)
Novozyme 435Methyl t-Bu ether504094>97.3
BUTE-3Toluene40158590.5
Data from kinetic resolution studies .

How to resolve contradictions between crystallographic data and spectroscopic results in structural elucidation?

Advanced Research Question

  • Validate Crystallography : Ensure crystal quality (e.g., no twinning) and refine structures using software like SHELXL . Cross-check with NMR coupling constants (e.g., axial vs. equatorial protons in piperidine) .
  • Dynamic Effects : Consider conformational flexibility (e.g., chair vs. boat piperidine forms) that may cause NMR signal splitting unrelated to stereochemistry .
  • Case Study : X-ray data confirmed the (3S,4R) configuration of a related pyrrolidine derivative, resolving prior ambiguities in NMR-based assignments .

How to adjust multi-step synthesis conditions to improve yields while maintaining stereochemical fidelity?

Advanced Research Question

  • Protecting Group Strategy : Use Boc to prevent side reactions at the piperidine nitrogen during functionalization .
  • Temperature Control : Low temperatures (-40°C) for lithiation steps prevent racemization .
  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions to minimize byproducts .
    Example Optimization :
    Replacing THF with 1,4-dioxane in Boc deprotection increased yield from 70% to 85% while retaining >99% ee .

How does the Boc group influence reactivity and downstream functionalization?

Advanced Research Question

  • Steric Shielding : The bulky Boc group protects the piperidine nitrogen, directing electrophilic attacks to the 3-amino or 4-phenyl positions .
  • Deprotection Conditions : Acidic (e.g., HCl/dioxane) or catalytic hydrogenation removes Boc, enabling secondary amine derivatization (e.g., amidation) .
  • Impact on Solubility : Boc increases hydrophobicity, complicating aqueous-phase reactions but aiding in chromatographic separation .

Methodological considerations for scaling up synthesis without compromising enantiopurity?

Advanced Research Question

  • Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer, critical for exothermic steps (e.g., mesylation) .
  • Enzyme Immobilization : Stabilize lipases on solid supports (e.g., silica) for reuse in kinetic resolution at pilot scale .
  • Crystallization Control : Seed crystals of the desired enantiomer to suppress racemization during large-scale crystallization .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate
Reactant of Route 2
tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate

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